

Technical Support Center: ACTH (1-16) Human Antibody Cross-Reactivity

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Compound of Interest		
Compound Name:	ACTH (1-16) (human)	
Cat. No.:	B15619837	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of antibodies for human Adrenocorticotropic Hormone (ACTH) (1-16). This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and established protocols for relevant immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-16) and why is antibody specificity important?

A1: ACTH (1-16) is a fragment of the full-length human ACTH (1-39) peptide hormone. Specificity of antibodies is crucial because various fragments of the precursor molecule, pro-opiomelanocortin (POMC), can be present in circulation.[1][2] Cross-reactivity with other fragments can lead to inaccurate quantification and misinterpretation of results in immunoassays.[3][4]

Q2: Which epitopes on the ACTH molecule do commercially available antibodies typically recognize?

A2: Commercially available monoclonal and polyclonal antibodies for ACTH target different epitopes. Some are specific for the N-terminal region (e.g., amino acids 1-24), while others recognize the C-terminal or mid-region of the full-length peptide.[5] For instance, some immunoradiometric assays (IRMA) utilize a capture antibody directed against ACTH (1-16).[6]



Q3: Can I use an antibody specific to ACTH (1-24) to detect ACTH (1-16)?

A3: An antibody that targets an epitope within the 1-16 sequence of ACTH (1-24) will likely recognize ACTH (1-16). However, it is essential to verify this with the antibody manufacturer's datasheet. A Scantibodies ACTH assay demonstrated that their goat anti-ACTH (1-16) antibody did not show cross-reactivity with ACTH (1-24).[7] This suggests that the conformation of the shorter fragment can influence antibody binding.

Q4: What kind of immunoassays are suitable for detecting ACTH (1-16)?

A4: Enzyme-Linked Immunosorbent Assays (ELISA) and Immunoradiometric Assays (IRMA) are commonly used for the quantification of ACTH and its fragments.[6][8][9][10] The choice of assay will depend on the required sensitivity and the specific antibody available.

Q5: What are the common causes of interference in ACTH immunoassays?

A5: Interference in ACTH immunoassays can arise from several factors, including the presence of heterophile antibodies, cross-reactivity with other POMC fragments, and issues with sample collection and handling.[1][3][11] Using EDTA plasma is often recommended as ACTH is not stable in serum.[10][12]

Quantitative Data on Antibody Cross-Reactivity

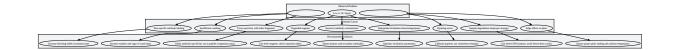
Summarizing specific cross-reactivity percentages for antibodies against ACTH (1-16) is challenging due to limited publicly available data from manufacturers. However, data from specific kits provides some insight into the specificity that can be achieved.



Cross- Reactant	Spike Concentration (pg/mL)	Percent Cross- Reactivity (%)	Assay Type	Source
ACTH (1-17)	5,000	< 0.000	ELISA	[13]
ACTH (1-24)	100,000	0	IRMA	[7]
ACTH (1-10)	100,000	0	IRMA	[7]
ACTH (18-30)	100,000	0	IRMA	[7]
α-MSH	100,000	0	IRMA	[7]
β-MSH	100,000	0	IRMA	[7]
β-Endorphin	100,000	0	IRMA	[7]
Rat ACTH	Not Specified	39	IRMA	[14]

Troubleshooting Guide

This guide addresses common issues encountered during immunoassays for ACTH, with a focus on problems related to antibody cross-reactivity.



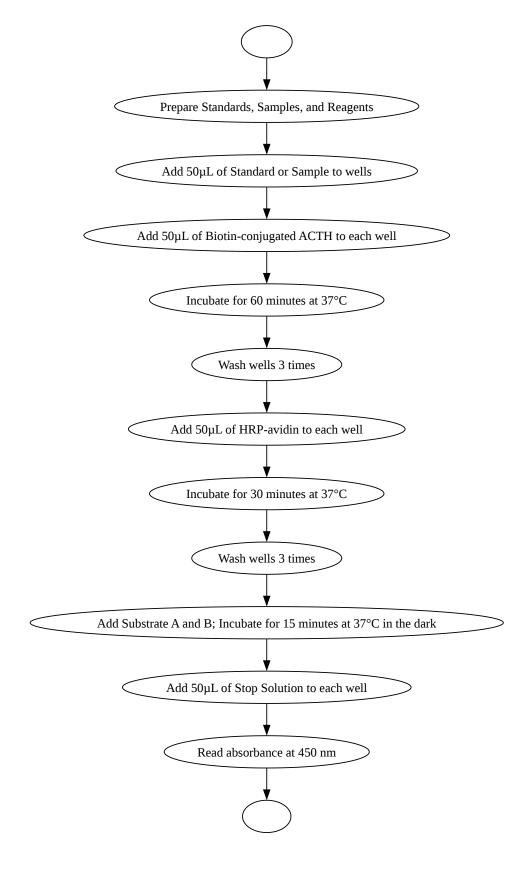


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Experimental Protocols Competitive ELISA for ACTH Quantification

This protocol is a generalized procedure based on commercially available competitive ELISA kits. Users should always refer to the specific kit manual for detailed instructions.





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Methodology:

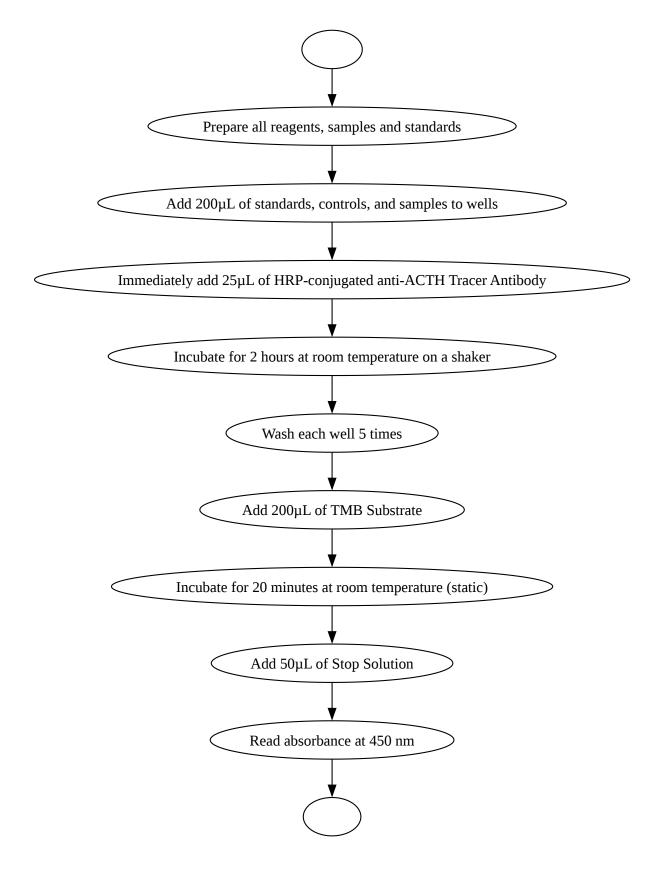


- Reagent Preparation: Bring all reagents and samples to room temperature before use.
 Reconstitute standards and prepare serial dilutions as per the kit manual. Dilute wash buffer concentrate to its working concentration.
- Sample and Standard Addition: Add 50 μ L of standards and samples into the appropriate wells of the microtiter plate pre-coated with an anti-ACTH antibody.
- Competitive Reaction: Add 50 µL of Biotin-conjugated ACTH to each well. Mix gently and incubate for 60 minutes at 37°C. During this step, the ACTH in the sample competes with the biotin-conjugated ACTH for binding to the coated antibody.
- Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.
- Enzyme Conjugate Addition: Add 50 μL of avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate for 30 minutes at 37°C.
- Second Washing: Repeat the washing step as described in step 4.
- Substrate Reaction: Add substrate solution to each well and incubate for 15 minutes at 37°C in the dark. The color will develop in inverse proportion to the amount of ACTH in the sample.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
- Analysis: Calculate the concentration of ACTH in the samples by plotting a standard curve of the known concentrations of the standards versus their optical density.

Sandwich ELISA for ACTH Quantification

This protocol is a generalized procedure for a sandwich ELISA. Users should always refer to the specific kit manual.





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Methodology:

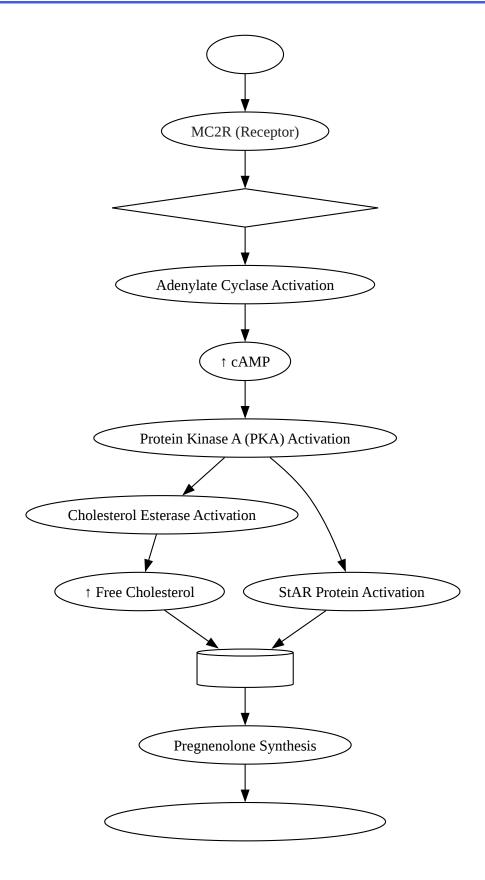


- Reagent Preparation: Allow all reagents to reach room temperature. Prepare standards and wash buffer as per the kit instructions.
- Sample Addition: Add 200 μL of standards, controls, and patient samples into the designated microwells coated with a capture antibody (e.g., anti-C-terminal ACTH).
- Tracer Antibody Addition: Immediately add 25 μ L of HRP-conjugated anti-N-terminal ACTH Tracer Antibody to each well.
- Incubation: Seal the plate and incubate for 2 hours at room temperature on an ELISA plate shaker. A "sandwich" of capture antibody - human ACTH - HRP-conjugated tracer antibody is formed.
- Washing: Wash each well 5 times with the working wash solution to remove unbound antibodies.
- Substrate Addition: Add 200 μL of TMB Substrate to each well.
- Development: Incubate the plate for 20 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm with a reference filter at 620 nm or 650 nm.
- Analysis: Generate a standard curve and determine the ACTH concentrations in the samples.

Signaling Pathway

ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells, activating a G-protein coupled signaling cascade that leads to the production of cortisol.





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